4-Methylmorpholine-2,6-dione

Overview

Description

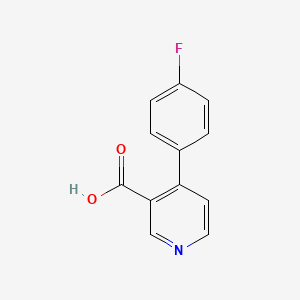

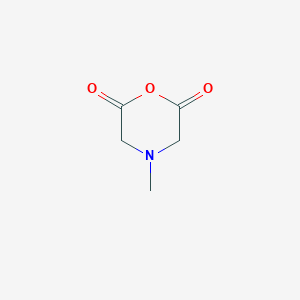

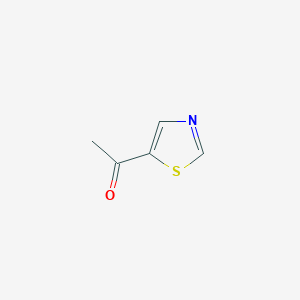

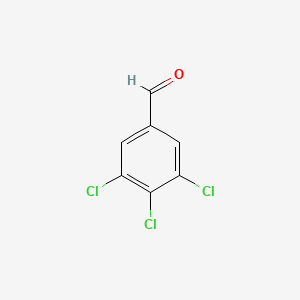

4-Methylmorpholine-2,6-dione, also known as MIDA anhydride, is a heterocyclic organic compound with the chemical formula C₅H₇NO₃ . It is a valuable reagent in organic synthesis, particularly for the preparation of N-acyloxymethyl amides and esters.

Synthesis Analysis

4-Methylmorpholine-2,6-dione is a valuable reagent in organic synthesis, particularly for the preparation of N-acyloxymethyl amides and esters. It has been used as an electrolyte additive in lithium-ion batteries (LIBs) to improve their cycling stability at high temperature and high voltage .Molecular Structure Analysis

The empirical formula of 4-Methylmorpholine-2,6-dione is C₅H₇NO₃ . Its molecular weight is 129.11 .Chemical Reactions Analysis

As an electrolyte additive, 4-Methylmorpholine-2,6-dione can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase that can automatically improve the cycling stability of lithium-ion batteries (LIBs) at high temperature and high voltage .Physical And Chemical Properties Analysis

4-Methylmorpholine-2,6-dione is a solid substance with a melting point of 41-45 °C .Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

4-Methylmorpholine-2,6-dione: (MMD) has been identified as a novel electrolyte additive that enhances the interfacial stability of high-voltage lithium cobalt oxide (LCO)-based cells . It forms a dense and stable cathode-electrolyte-interface (CEI) film, improving the cycling stability of lithium-ion batteries at high temperatures and voltages. The addition of MMD to the electrolyte significantly increases the capacity retention rate of Li||LCO cells, even at ultra-high voltages .

Organic Synthesis

MMD, also known as MIDA anhydride, is a valuable reagent in organic synthesis. It is particularly useful for the preparation of N-acyloxymethyl amides and esters. Its reactive anhydride group facilitates the formation of amide bonds, making it a versatile building block in the synthesis of complex organic molecules.

Heterocyclic Building Blocks

As a heterocyclic compound, MMD serves as a building block for various heterocyclic structures. It is used in the synthesis of morpholines and their carbonyl-containing analogs, which are prevalent in natural products and biologically active compounds .

Capture of Hydrofluoric Acid

In the context of lithium-ion batteries, MMD effectively captures hydrofluoric acid and water in the electrolyte. This action helps to inhibit carbonate decomposition and protect the internal structure of LiCoO2, which is crucial for maintaining battery integrity .

Advanced Material Design

The combination of anhydride and amine functional groups in MMD opens up new directions for designing advanced materials. These functional groups can be exploited to develop novel additives that prolong the cycle life of high-energy-density materials .

Coordination Networks

MMD has been used in the formation of nanosized Gd(III) coordination networks. These networks have potential applications in the field of materials science, particularly in the design of new types of nanomaterials .

Mechanism of Action

Target of Action

4-Methylmorpholine-2,6-dione (MMD) is primarily targeted at lithium-ion batteries (LIBs). It plays a crucial role in improving the cycling stability of LIBs under high temperature and high voltage conditions .

Mode of Action

MMD, which possesses anhydride and amine functional groups, can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This interaction with its target results in an automatic improvement in the cycling stability of LIBs .

Biochemical Pathways

The primary biochemical pathway affected by MMD involves the inhibition of carbonate decomposition. MMD effectively captures hydrofluoric acid and water in the electrolyte, which adequately inhibits carbonate decomposition .

Pharmacokinetics

The introduction of a small amount of 0.03% MMD into the baseline electrolyte improves the capacity retention rate of Li||LCO batteries from 65.8% to 83.5% after 200 cycles at 3.0 to 4.6 V under 1C .

Result of Action

The molecular and cellular effects of MMD’s action are evident in the improved performance of LIBs. Theoretical calculations and experiments have shown that MMD can be preferentially oxidized before these solvents through C-C bond cleavage, thereby constructing a thin and robust CEI layer on the LCO surface .

Action Environment

Environmental factors, particularly temperature and voltage, significantly influence MMD’s action, efficacy, and stability. MMD can automatically improve the cycling stability of LIBs under high temperature and high voltage conditions .

Safety and Hazards

The safety information for 4-Methylmorpholine-2,6-dione includes hazard statements H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P301 + P312 - P330 - P305 + P351 + P338 + P310, which suggest wearing protective gloves/eye protection, rinsing mouth, and immediately calling a poison center or doctor if swallowed .

Future Directions

properties

IUPAC Name |

4-methylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQJBZHMORPBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558874 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylmorpholine-2,6-dione | |

CAS RN |

13480-36-9 | |

| Record name | 4-Methylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methylmorpholine-2,6-dione (MMOD) in enhancing the performance of high-voltage LiCoO2-based batteries?

A1: While the provided abstracts lack specific details on the mechanism, research suggests that MMOD, as an electrolyte additive, can improve the interfacial stability between the LiCoO2 cathode and the electrolyte at high voltages [, ]. This enhanced stability is crucial for high-voltage operation, which often leads to electrolyte decomposition and capacity fading. While the exact interactions require further investigation, MMOD likely forms a protective layer on the cathode surface, hindering unwanted side reactions and improving the battery's cycling performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)